Peroxymonosulfuric acid, dipotassium salt
Description
Contextual Significance in Oxidative Processes
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation. epa.gov These processes are particularly valuable for their capacity to degrade toxic and non-biodegradable compounds. epa.gov Within the AOPs framework, those based on sulfate (B86663) radicals (SR-AOPs) have emerged as a powerful alternative to traditional hydroxyl radical-based AOPs (HR-AOPs). epa.gov Sulfate radicals possess high reactivity and a strong oxidation potential, making them effective in breaking down a wide array of contaminants. angenechemical.com
Peroxymonosulfate (B1194676) (PMS) is a key precursor in many SR-AOPs because it is environmentally benign and can be readily activated to generate sulfate radicals. epa.govtroublefreepool.com The activation of peroxymonosulfate can be achieved through various methods, including heat, ultraviolet (UV) radiation, and transition metal catalysis, leading to the formation of highly reactive species that can non-selectively oxidize organic compounds. epa.govnih.gov The versatility and efficacy of peroxymonosulfate-based AOPs have made them a focal point of research for applications in wastewater treatment, soil remediation, and disinfection. epa.govnih.gov
Nomenclature and Chemical Identity of Peroxymonosulfate Species
The nomenclature surrounding peroxymonosulfate can be complex due to the existence of the parent acid and its various salt forms. Clarity in identifying each species is crucial for understanding their distinct chemical properties and applications.
Peroxymonosulfuric acid, systematically named sulfuroperoxoic acid, is an inorganic compound with the chemical formula H₂SO₅. chemicalbook.com It is more commonly known as Caro's acid, named after its discoverer, the German chemist Heinrich Caro, who first described it in 1898. sciencemadness.orgnih.govmostwiedzy.pl Structurally, the central sulfur atom is tetrahedral, with the formula HO-O-S(O)₂-OH. chemicalbook.comwikipedia.org
Caro's acid is a powerful oxidizing agent, with a standard electrode potential (E⁰) of +2.51 V. chemicalbook.comwikipedia.org It is typically prepared by the reaction of concentrated hydrogen peroxide with concentrated sulfuric acid. sciencemadness.orgatamankimya.com Due to its instability and explosive nature in pure form, it is often used as a solution in sulfuric acid, sometimes referred to as a "piranha solution". sciencemadness.orgwikipedia.org
Potassium peroxymonosulfate is the potassium salt of peroxymonosulfuric acid, with the chemical formula KHSO₅. nih.gov It is also known as potassium monopersulfate. troublefreepool.com This monopotassium salt is a white, crystalline, water-soluble solid. nih.gov While it is a potent oxidizing agent in its own right, with a standard electrode potential of +1.81 V for the half-reaction generating hydrogen sulfate, the pure salt is rarely encountered commercially. nih.govgoogle.com
The dipotassium (B57713) salt of peroxymonosulfuric acid has the chemical formula K₂SO₅. google.com It is identified by the CAS number 10361-76-9. sciencemadness.orggoogle.com Information available in public chemical databases provides its computed molecular weight as 206.26 g/mol . google.com Unlike the monopotassium salt and its triple salt formulation, the dipotassium salt is not widely discussed in scientific literature concerning advanced oxidation processes, and detailed research on its specific synthesis and reactivity in this context is limited.
The most common and stable commercial form of potassium peroxymonosulfate is a triple salt with the formula 2KHSO₅·KHSO₄·K₂SO₄. nih.govgoogle.com This formulation is widely known by the trade name Oxone®. nih.govgoogle.com The triple salt is a white, granular, and water-soluble solid that is significantly more stable than the pure monopotassium salt, with a loss of less than 1% of its oxidizing power per month under proper storage conditions. google.com
Oxone® is produced from peroxysulfuric acid, which is generated in situ from oleum (B3057394) and hydrogen peroxide, followed by careful neutralization with potassium hydroxide (B78521) to crystallize the triple salt. google.com The active oxidizing component of Oxone® is the potassium peroxymonosulfate (KHSO₅), which constitutes about one-third of the triple salt by weight. google.com It is a versatile oxidant used in a wide range of industrial and consumer applications, including organic synthesis, cleaning agents for swimming pools and dentures, and in the electronics industry for cleaning microchips. nih.govgoogle.com
Historical Developments and Foundational Research
The history of peroxymonosulfates begins with the discovery of peroxymonosulfuric acid (H₂SO₅) by German chemist Heinrich Caro in 1898. sciencemadness.orgnih.gov His investigations into mixtures of hydrogen peroxide and sulfuric acid laid the fundamental groundwork for the chemistry of peroxy compounds containing sulfur. This pioneering work is immortalized by the common name "Caro's acid."
Following the discovery of the parent acid, research and development efforts focused on creating stable, solid forms that could be safely handled and transported for industrial use. This led to the development of its salts. While various salts such as ammonium (B1175870), sodium, and potassium salts of H₂SO₅ found use as radical initiators in the plastics industry and as etchants, the breakthrough in commercial viability came with the formulation of the stable potassium triple salt, Oxone®. wikipedia.org Patents from the mid-20th century describe processes for producing salts of Caro's acid, often as an intermediate for the production of the more stable potassium monopersulfate (PMPS). atamankimya.com The development of Oxone® made the powerful oxidizing properties of peroxymonosulfate widely accessible for a variety of applications, from organic synthesis to environmental remediation. nih.gov
Structure
2D Structure
Properties
IUPAC Name |
dipotassium;5,5-dioxidotetraoxathiolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2K.H2O6S/c;;1-7(2)5-3-4-6-7/h;;1-2H/q2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JURIMTFNETVUBH-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S1(OOOO1)[O-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
K2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50894198 | |
| Record name | Peroxysulfuric acid, potassium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50894198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid. | |
| Record name | Peroxysulfuric acid, potassium salt | |
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CAS No. |
10361-76-9 | |
| Record name | Dipotassium peroxymonosulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010361769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Peroxysulfuric acid, potassium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50894198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Preparation Methodologies for Peroxymonosulfuric Acid and Its Salts
Industrial Production Pathways for Peroxymonosulfuric Acid
The industrial synthesis of peroxymonosulfuric acid is dominated by methods that allow for large-scale, on-site production, as the compound degrades over time.
Direct Reaction of Concentrated Sulfuric Acid with Hydrogen Peroxide
The most common industrial method for producing peroxymonosulfuric acid involves the direct, exothermic reaction between concentrated sulfuric acid and hydrogen peroxide. chemeurope.comck12.orgyoutube.com This process creates an equilibrium mixture containing peroxymonosulfuric acid, sulfuric acid, water, and residual hydrogen peroxide. google.com Due to the reaction's heat generation and the acid's instability, temperature control is a critical parameter. sciencemadness.orgillinois.edu
The reaction is typically represented as: H₂SO₄ + H₂O₂ ⇌ H₂SO₅ + H₂O chemeurope.comyoutube.com
The concentrations of the reactants are crucial for driving the equilibrium towards the product. Industrial processes often use sulfuric acid with a concentration of 85-98% and hydrogen peroxide at 50-90%. google.comsciencemadness.org The molar ratio of sulfuric acid to hydrogen peroxide is also a key factor, with ranges between 2 to 5 being cited to optimize the yield and stability of the resulting solution. google.com For instance, a typical composition derived from a 2.5:1 mole ratio of 93% sulfuric acid and 70% hydrogen peroxide results in a mixture containing approximately 25% peroxymonosulfuric acid by weight. google.com
To manage the highly exothermic nature of the reaction, processes often involve careful, controlled addition of the reactants and immediate cooling to below 20°C, and preferably below 10°C, to prevent decomposition. illinois.educhemicalbook.com Some patented methods describe flowing the reactants together and then rapidly cooling the mixture within seconds to inhibit further reactions before diluting it to a more stable concentration, typically not exceeding 15% peroxymonosulfuric acid. google.com
| Reactant Concentration (H₂SO₄) | Reactant Concentration (H₂O₂) | Molar Ratio (H₂SO₄:H₂O₂) | Resulting H₂SO₅ Concentration | Reference |
| 93% | 70% | 2.5:1 | ~25% | google.com |
| 85-98% | 50-90% | Not Specified | Equilibrium Mixture | google.com |
| 90-100% | 70-99.6% | Supra-stoichiometric | Not Specified | chemicalbook.com |
| 98% | 76% | ~0.22:1 | Not Specified | chemicalbook.com |
| 65% | 50% | Not Specified | Not Specified | chemicalbook.com |
This table presents data on the direct reaction of sulfuric acid and hydrogen peroxide, highlighting the various concentrations and ratios used in the synthesis of peroxymonosulfuric acid.
Catalytic Oxidation Approaches for Peroxymonosulfuric Acid Generation
Catalytic methods are also employed to generate peroxymonosulfuric acid. One patented approach describes the hydrolysis of a potassium peroxydisulfate (B1198043) solution in the presence of a nano-activated carbon-loading Al₂O₃ catalyst. patsnap.com This catalytic hydrolysis is performed at controlled temperatures (e.g., 30-50°C) for several hours to generate a solution containing potassium peroxymonosulfate (B1194676) and potassium hydrogen sulfate (B86663). patsnap.com Following the removal of the catalyst, the solution undergoes further processing, including neutralization and crystallization, to yield the final product. patsnap.com
Laboratory-Scale Preparation of Potassium Peroxymonosulfate
For laboratory purposes, the more stable potassium salt, potassium peroxymonosulfate (KHSO₅), is often synthesized. This is commonly available as a triple salt (2KHSO₅·KHSO₄·K₂SO₄), known commercially as Oxone®. sciencemadness.orgatamanchemicals.com
Derivation from Peroxydisulfate Hydrolysis
A common laboratory and industrial method involves the hydrolysis of a peroxydisulfate salt. atamanchemicals.comgoogle.com For instance, a solution of a soluble peroxydisulfate, such as ammonium (B1175870) or sodium peroxydisulfate, can be rapidly hydrolyzed by mixing it with concentrated sulfuric acid. google.com The heat generated by the solvation of the sulfuric acid drives the hydrolysis of the peroxydisulfate to peroxymonosulfate. google.com The temperature is carefully controlled, typically in the range of 140°F to 160°F (60°C to 71°C), for a short period (15-45 minutes) before the solution is rapidly cooled. google.com
Another method starts with the hydrolysis of sodium persulfate at 100°C to produce peroxydisulfuric acid. sciencemadness.orgatamanchemicals.com Solid potassium bisulfite is then added to the solution. sciencemadness.orgatamanchemicals.com
Synthesis of Related Peroxymonosulfate Salts (e.g., Tetra-n-butylammonium Peroxymonosulfate)google.com
The synthesis of organic-soluble peroxymonosulfate salts, such as tetra-n-butylammonium peroxymonosulfate, allows the oxidizing power of the peroxymonosulfate anion to be utilized in non-aqueous conditions. acs.org The preparation of this salt can be achieved through an ion-exchange reaction.
A common method involves reacting the commercially available potassium peroxymonosulfate triple salt (Oxone) with a tetra-n-butylammonium salt, such as tetra-n-butylammonium bromide or tetra-n-butylammonium hydrogen sulfate. researchgate.net The reaction is typically performed in an aqueous solution. Due to the difference in solubility, the tetra-n-butylammonium peroxymonosulfate salt can be separated from the inorganic potassium salts. This approach provides a straightforward route to obtaining a phase-transfer catalyst or an oxidant that is soluble in organic solvents, thereby expanding its utility in synthetic organic chemistry. acs.orgresearchgate.net
The general reaction scheme for the ion exchange is as follows: 2KHSO₅ (aq) + 2(n-Bu)₄N⁺Br⁻ (aq) → 2(n-Bu)₄N⁺HSO₅⁻ (org) + 2K⁺Br⁻ (aq)
Considerations for Stability and Purity during Synthesiswikipedia.orgpatsnap.comgoogle.com
The stability and purity of peroxymonosulfuric acid and its salts are critical considerations throughout the manufacturing process, directly impacting the safety of the synthesis and the quality of the final product.
Stability:
Inherent Instability: Pure peroxymonosulfuric acid and its simple salt, KHSO₅, are inherently unstable. sciencemadness.orgchemicalbook.com The commercial product circumvents this issue by being formulated as a triple salt (2KHSO₅·KHSO₄·K₂SO₄), which confers significantly greater shelf life. wikipedia.org
Temperature Control: The synthesis reactions, particularly the formation of Caro's acid from oleum (B3057394) and hydrogen peroxide, are highly exothermic. google.com Strict temperature control is paramount to prevent rapid, uncontrolled decomposition, which can release large amounts of heat and gas, posing an explosion hazard. chemicalbook.com Reaction temperatures are often kept below 10-15°C. google.comchemicalbook.com
Stabilizers: To further enhance product stability, various stabilizing agents are often incorporated during the synthesis. These can include pyrophosphates such as sodium acid pyrophosphate and sodium pyrophosphate, or sodium tripolyphosphate. google.compatsnap.com These additives help to chelate trace metal ions that can catalyze the decomposition of the peroxide group.
Purity:
Raw Materials: The purity of the final product is dependent on the quality of the starting materials, including the concentration of the hydrogen peroxide, oleum, and potassium hydroxide (B78521) used.
Stoichiometry: Careful control over the stoichiometry during the neutralization step is essential to ensure the formation of the desired triple salt and to avoid residual acidity or alkalinity which could compromise stability. wikipedia.org
Byproducts and Catalysts: In methods that utilize catalysts, such as the hydrolysis of potassium peroxydisulfate, the complete removal of the catalyst via filtration is a necessary step to ensure the purity and stability of the final product. patsnap.com
Crystallization Conditions: The process of vacuum concentration, cooling, and crystallization must be carefully controlled to yield a product with the desired particle size and to prevent the inclusion of impurities within the crystal lattice. google.compatsnap.com The use of crystal form modifiers can also be employed to achieve a consistent and high-quality granular product. google.com
The table below contrasts key stability features of pure KHSO₅ versus its triple salt form, Oxone.
| Compound | Chemical Formula | Stability | Key Considerations |
| Potassium Peroxymonosulfate | KHSO₅ | Unstable as a pure solid. sciencemadness.org | Prone to decomposition; not typically isolated in pure form. |
| Oxone (Triple Salt) | 2KHSO₅·KHSO₄·K₂SO₄ | High; loses <1% activity/month. wikipedia.org | Stabilized by co-crystallization with potassium sulfate and bisulfate. |
Theoretical and Mechanistic Investigations of Peroxymonosulfuric Acid Species
Electronic Structure and Bonding Characteristics of Peroxymonosulfate (B1194676)
The unique chemical behavior of the peroxymonosulfate ion (HSO₅⁻) is rooted in its distinct electronic structure and the nature of its chemical bonds.
Sulfur(VI) Coordination Geometry and Connectivity
In the peroxymonosulfate ion, the central sulfur atom is in the +6 oxidation state and exhibits a characteristic tetrahedral geometry. wikipedia.orgvulcanchem.com The connectivity of the atoms is described by the formula HO–O–S(O)₂–O⁻. This arrangement is crucial for its chemical reactivity and oxidizing capabilities. vulcanchem.com
Peroxide Linkage (O–O Bond) Properties and Cleavage Energetics
A key feature of the peroxymonosulfate structure is the peroxide linkage (O–O). This bond is relatively weak and susceptible to cleavage, which is the basis for the compound's strong oxidizing properties. vulcanchem.com The cleavage of this bond can occur through two primary mechanisms:
Homolytic Cleavage: This process involves the symmetrical breaking of the O–O bond, where each oxygen atom retains one of the bonding electrons. unacademy.comallen.in This results in the formation of two radical species. Homolytic cleavage is often initiated by heat or UV radiation and is favored in non-polar environments. unacademy.comallen.inlibretexts.org The energy required for this process is known as the bond dissociation energy. allen.in
Heterolytic Cleavage: In this unsymmetrical process, one of the oxygen atoms retains both electrons from the O–O bond, leading to the formation of ions. unacademy.comallen.in Heterolytic cleavage is more likely to occur in polar solvents and with bonds that have a significant difference in the electronegativity of the bonded atoms. allen.in
The high reactivity of peroxymonosulfate is largely attributed to the readiness of the O–O bond to undergo homolytic cleavage, generating highly reactive oxygen species. vulcanchem.com
Acidity and Protonation States of Peroxymonosulfuric Acid and Peroxymonosulfate Ion
Peroxymonosulfuric acid (H₂SO₅) is a diprotic acid, meaning it can donate two protons. The first proton, from the S-O-H group, is strongly acidic. wikipedia.orgvulcanchem.com The second proton, associated with the hydroperoxyl group, has a pKa of approximately 9.4. drugfuture.comorganicchemistrydata.orgguidechem.com This indicates that in solutions with a pH below 9.4, the dominant species is the peroxymonosulfate ion (HSO₅⁻), while at a pH above 9.4, the fully deprotonated peroxymonosulfate dianion (SO₅²⁻) becomes more prevalent. The acidity and protonation state significantly influence the reactivity and stability of the compound in aqueous solutions.
Reaction Kinetics and Thermodynamic Pathways
The decomposition and reactivity of peroxymonosulfate are governed by complex kinetic and thermodynamic factors, including spontaneous decomposition and catalytic activation.
Spontaneous Decomposition Mechanisms and Rate Laws
The spontaneous decomposition of peroxymonosulfate in aqueous solutions can proceed through various pathways. The rate of decomposition is influenced by factors such as pH and the concentration of the peroxymonosulfate species. researchgate.net Studies have shown that the decomposition can be second-order with respect to the peroxide concentration. researchgate.net In some cases, particularly at alkaline pH, the self-decomposition of peroxymonosulfate can lead to the generation of singlet oxygen (¹O₂). nih.gov However, direct reactions that are not based on radicals have also been observed. nih.gov
Catalysis in Peroxymonosulfate Reactions (e.g., Transition Metal Catalysis, Phase Transfer Catalysis)
The reactivity of peroxymonosulfate can be significantly enhanced through catalysis.
Transition Metal Catalysis: Transition metals, particularly cobalt, have been shown to be effective catalysts for the activation of peroxymonosulfate. magtech.com.cnnih.govacs.orgelsevierpure.com The catalytic cycle typically involves the transition metal ion cycling between different oxidation states. youtube.com For instance, Co(II) can react with peroxymonosulfate to generate sulfate (B86663) radicals (SO₄⁻•), a highly potent oxidizing species. magtech.com.cnacs.org This cobalt-mediated activation is efficient over a wide pH range. magtech.com.cn Other transition metals such as manganese, copper, and molybdenum also exhibit catalytic activity. elsevierpure.com The general mechanism involves the metal catalyst facilitating the cleavage of the O-O bond in peroxymonosulfate. nih.gov
Phase Transfer Catalysis: Phase transfer catalysis is a technique used to facilitate reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. wikipedia.orgslideshare.net A phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports one of the reactants (usually an anion) from the aqueous phase to the organic phase where the reaction occurs. wikipedia.orgslideshare.netnih.gov The kinetics of the decomposition of peroxymonosulfate can be influenced by phase transfer catalysts. researchgate.net Studies have investigated the induced decomposition of potassium peroxymonosulfate by catalysts like tetrabutylammonium (B224687) chloride and tetrabutylphosphonium (B1682233) chloride, showing that the rate of decomposition is dependent on the concentrations of both the peroxymonosulfate and the catalyst. researchgate.net
Interactive Data Table: Properties of Peroxymonosulfuric Acid and Related Species
Interactive Data Table: Kinetic Parameters for Peroxymonosulfate Reactions
Free-Radical Generation and Propagation Pathways (e.g., SO₄•⁻ and •OH)
The activation of peroxymonosulfate (HSO₅⁻) is a key step in the generation of potent free radicals, primarily the sulfate radical (SO₄•⁻) and the hydroxyl radical (•OH). au.dk The scission of the peroxide bond in HSO₅⁻ is the initial step, which can be induced through various methods, including thermal, photochemical, and catalyst-based activation. researchgate.net
Transition metals are effective catalysts for activating peroxymonosulfate. For instance, the cobalt-mediated activation of peroxymonosulfate is a highly efficient method for generating sulfate radicals. capes.gov.br In this process, Co(II) is oxidized to Co(III) by HSO₅⁻, which in turn leads to the formation of the sulfate radical. Similarly, the Cu²⁺/Cu⁺ cycle, enhanced by agents like hydroxylamine, can effectively promote the decomposition of peroxymonosulfate to generate both hydroxyl and sulfate radicals. nih.gov In such systems, •OH has been identified as the dominant active radical. nih.gov
Carbonaceous materials, including those with specific oxygen functional groups, can also activate peroxymonosulfate. gdut.edu.cn Density functional theory (DFT) studies have shown that ketone groups (C=O) on amorphous carbon spheres are the dominant active sites for peroxymonosulfate activation, leading to the generation of both •OH and SO₄•⁻. gdut.edu.cn
The reaction of peroxymonosulfate with ozone (O₃) presents another pathway for the simultaneous generation of •OH and SO₄•⁻. researchgate.net The proposed mechanism involves the reaction between the peroxymonosulfate anion (SO₅²⁻) and ozone, with a measured second-order rate constant of (2.12 ± 0.03) × 10⁴ M⁻¹ s⁻¹. researchgate.net This reaction is believed to proceed through an adduct intermediate (-O₃SOO⁻ + O₃ → ⁻O₃SO₅⁻) that decomposes into SO₅•⁻ and O₃•⁻. researchgate.net Subsequent reactions of these intermediates with ozone are proposed to generate SO₄•⁻ and •OH, respectively. researchgate.net The yields of •OH and SO₄•⁻ have been determined to be 0.43 ± 0.1 and 0.45 ± 0.1 per mole of ozone consumed, respectively. researchgate.net
The propagation of these radical chain reactions involves the attack of the generated radicals on target molecules. For example, the sulfate radical-mediated attack on an aromatic compound can lead to the formation of a carbon-centered radical via electron transfer. capes.gov.br These organic radicals can then undergo a series of propagation reactions, including hydroxylation, oxidation, and deprotonation, leading to the formation of various intermediates and final products. capes.gov.br
The presence of other species in the reaction medium can influence the radical pathways. For example, bicarbonate can convert both •OH and SO₄•⁻ into the more selective carbonate radical (CO₃•⁻). researchgate.net In the presence of sulfur-containing minerals like pyrite (B73398) (FeS₂), sulfur conversion intermediates such as sulfite (B76179) (SO₃²⁻) can play a dominant role in generating sulfate radicals by activating peroxymonosulfate. nih.gov
Oxidative vs. Free-Radical Reaction Mechanisms
The reactions involving peroxymonosulfate can proceed through either a direct oxidative pathway or a free-radical mediated pathway. The dominant mechanism depends on the specific reaction conditions, including the nature of the substrate, the presence of catalysts, and the pH of the medium.
In some cases, a non-radical pathway may be dominant. For instance, in the base-activated peroxymonosulfate system, superoxide (B77818) anion radicals and singlet oxygen have been identified as the primary reactive oxygen species, rather than sulfate radicals. capes.gov.br Non-radical species such as singlet oxygen, high-valent metals, and surface-activated persulfate tend to react preferentially with contaminants that have electron-donating groups. nih.gov This selectivity can be an advantage in complex wastewater treatment scenarios where interference from the water matrix is a concern. nih.gov
In contrast, radical-based advanced oxidation processes (AOPs) are often characterized by high removal efficiency of organic contaminants within a relatively short contact time. nih.gov The high redox potentials of SO₄•⁻ (2.5–3.1 V vs. NHE) and •OH (1.8–2.7 V vs. NHE) make them thermodynamically favorable for oxidizing a wide range of reduced organic compounds. researchgate.net
The following table provides a comparative overview of the characteristics of oxidative and free-radical pathways in peroxymonosulfate systems.
| Feature | Oxidative Pathway (Non-Radical) | Free-Radical Pathway |
| Primary Reactive Species | Singlet oxygen (¹O₂), high-valent metals, surface-activated PMS | Sulfate radical (SO₄•⁻), hydroxyl radical (•OH) |
| Selectivity | More selective, preferentially reacts with electron-donating groups. nih.gov | Less selective, reacts with a broader range of compounds. |
| Reaction Rate | Can be slower compared to radical pathways. | Generally faster for a wide range of contaminants. nih.gov |
| Influence of Water Matrix | Minimal interference from complex water matrices. nih.gov | Can be influenced by radical scavengers present in the matrix. researchgate.net |
| Redox Potential | Lower for species like ¹O₂ (e.g., 0.81 V vs. NHE). researchgate.net | Higher for SO₄•⁻ (2.5–3.1 V) and •OH (1.8–2.7 V). researchgate.net |
Computational Chemistry and Molecular Modeling Studies
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the theoretical and mechanistic aspects of peroxymonosulfuric acid species at the molecular level. bohrium.comresearchgate.net These methods provide insights into catalyst properties, the mechanism of persulfate activation, and the degradation pathways of various compounds. bohrium.com
DFT calculations can be used to predict the reactivity and selectivity of peroxymonosulfate reactions by analyzing the electronic properties of the reactants. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons, respectively. The analysis of HOMO-LUMO distribution and Fukui functions can help identify the most probable sites for attack by reactive oxygen species on a pollutant molecule. researchgate.net
For example, in the context of catalyst design, DFT can be used to evaluate the adsorption energy of peroxymonosulfate on different catalyst surfaces. gdut.edu.cn By calculating the adsorption energies on various functional groups of a carbon-based catalyst, it was determined that ketone groups provide the most favorable sites for peroxymonosulfate activation. gdut.edu.cn
The following table illustrates how DFT-calculated parameters can be used to predict reactivity.
| DFT-Calculated Parameter | Significance in Predicting Reactivity | Example Application |
| Adsorption Energy (E_ads) | Indicates the strength of interaction between peroxymonosulfate and a catalyst surface. A more negative value suggests stronger adsorption and potentially enhanced activation. | Calculation of E_ads for PMS on different oxygen-containing functional groups of carbon catalysts to identify active sites. gdut.edu.cn |
| HOMO-LUMO Gap | A smaller energy gap generally indicates higher reactivity of a molecule. | Used to assess the reactivity of different organic pollutants towards degradation by peroxymonosulfate-generated radicals. researchgate.net |
| Fukui Function | Identifies the most electrophilic and nucleophilic sites within a molecule, predicting where a radical or oxidative attack is most likely to occur. | Prediction of degradation sites on pollutant molecules. researchgate.net |
| Charge Transfer Analysis | Quantifies the amount of electron transfer between the catalyst and peroxymonosulfate, which is crucial for the activation process. | Used to understand the role of metal atoms in single-atom catalysts for PMS activation. researchgate.net |
Molecular modeling and DFT calculations are powerful tools for exploring the potential energy surfaces of reactions involving peroxymonosulfuric acid. This allows for the identification and characterization of transition states (TS) and reaction intermediates, which are often difficult to observe experimentally. By calculating the energy barriers associated with different reaction pathways, the most favorable mechanism can be determined.
For instance, in the study of the degradation of caffeine (B1668208) by SO₄•⁻ and •OH, theoretical calculations were employed to explore different attack routes, including single electron transfer (SET), hydrogen atom abstraction (HAA), and radical adduct formation (RAF). bohrium.com The results indicated that RAF is the most favorable pathway for both radicals. bohrium.com
The table below provides examples of how computational studies contribute to understanding transition states and intermediates in peroxymonosulfate reactions.
| Computational Finding | Implication for Reaction Mechanism |
| Identification of a stable intermediate | Suggests a multi-step reaction mechanism where the intermediate can influence the overall kinetics and product distribution. |
| Calculation of a low energy barrier for a specific pathway | Indicates that this pathway is kinetically favorable and likely to be the dominant reaction route. |
| Characterization of the geometry of a transition state | Provides detailed information about the bond-breaking and bond-forming processes occurring at the peak of the reaction energy profile. |
| Analysis of the electronic structure of intermediates | Helps to understand the reactivity of these transient species and predict their subsequent reaction steps. |
Analytical Characterization and Quantification Methods for Peroxymonosulfuric Acid Species
Spectrophotometric and Spectroscopic Techniques for Detection
Spectrophotometry provides a rapid, sensitive, and accessible means for quantifying peroxymonosulfuric acid, typically by measuring the product of a selective color-forming reaction.
A prevalent method is based on the modification of the classic iodometric titration. nih.gov In this approach, peroxymonosulfate (B1194676) selectively oxidizes iodide (I⁻) to iodine (I₂), which then reacts with excess iodide to form the triiodide ion (I₃⁻). researchgate.netresearchgate.net The resulting triiodide has a distinct UV-Vis absorption profile that allows for its quantification. Studies have established an optimal detection wavelength of 395 nm for this method, which minimizes interference from other species. nih.govresearchgate.net The method has been validated for a range of concentrations, demonstrating both sensitivity and accuracy. nih.gov
The influence of various ions on the measurement has been investigated. It was found that the presence of iron and cobalt, which are often used as activators to generate radicals from PMS, did not interfere with the spectrophotometric determination at 395 nm. nih.gov This selectivity is a significant advantage for monitoring PMS concentration during advanced oxidation processes.
Another spectrophotometric technique involves the use of potassium titanium(IV) oxalate. This method is noted for its ability to determine peroxide concentrations while avoiding interference from various complexing and reducing agents that can affect the iodide-based method. rsc.org
The table below summarizes key parameters for the widely used iodide-based spectrophotometric method.
| Parameter | Value | Source(s) |
| Principle | Oxidation of iodide (I⁻) to triiodide (I₃⁻) | nih.govresearchgate.netresearchgate.net |
| Optimal Wavelength | 395 nm | nih.govresearchgate.net |
| Detection Limit (LOD) | 0.41 ppm | nih.gov |
| Quantification Limit (LOQ) | 1.35 ppm | nih.gov |
| Key Advantage | No interference from Fe or Co ions | nih.gov |
Titrimetric and Redox-Based Assays for Concentration Determination
Titrimetric methods, particularly those based on redox reactions, represent the classical approach for determining the concentration of peroxymonosulfuric acid. Iodometric titration is the foundational technique in this category. nih.govtul.cz
The standard iodometric titration involves treating a sample of the peroxymonosulfate solution with an excess of potassium iodide in an acidic medium. The peroxymonosulfate oxidizes the iodide to iodine. The liberated iodine is then titrated with a standardized solution of a reducing agent, typically sodium thiosulfate (B1220275) (Na₂S₂O₃), using a starch indicator to signal the endpoint. The reaction sequence is as follows:
Oxidation of Iodide: HSO₅⁻ + 2I⁻ + H⁺ → HSO₄⁻ + I₂ + H₂O
Titration of Iodine: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
A modification of this method involves mixing the sample with a solution containing both potassium iodide and sodium bicarbonate before measurement. researchgate.net While these methods are robust and cost-effective, they are more time-consuming and may be subject to interference from other oxidizing agents present in the sample matrix compared to instrumental methods. researchgate.net Nevertheless, for assaying the bulk purity of the commercial triple salt (known as Oxone), titrimetry remains a standard and reliable method for determining the active oxygen content.
Chromatographic and Separation Methodologies (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) has emerged as a powerful tool for the rapid, accurate, and selective quantification of peroxymonosulfate, particularly in complex aqueous systems. researchgate.net
A novel HPLC method has been developed that utilizes a post-column reaction. researchgate.net In this system, the sample is injected into the HPLC, but the separation column is bypassed. The mobile phase consists of a concentrated potassium iodide (KI) solution. As the sample plug travels through the capillary tubing, it reacts with the KI mobile phase, generating the triiodide ion (I₃⁻). The I₃⁻ is then detected by a Diode Array Detector (DAD) at a wavelength of 352 nm, which minimizes interference from many organic contaminants. researchgate.net This flow-injection style HPLC method is superior to traditional methods in terms of speed, reproducibility, and reduced sample and reagent consumption. researchgate.net
HPLC is also extensively used in a more conventional setup to monitor the degradation of organic pollutants in studies involving PMS activation. nih.gov In these applications, a separation column (commonly a C18 column) is used to separate the target analyte from other compounds in the mixture before detection by a UV detector. nih.govrsc.org
The following table outlines typical parameters for HPLC methods used in the analysis of peroxymonosulfate and related studies.
| Method Type | Column | Mobile Phase | Detection | Source(s) |
| Direct PMS Quantification | Capillary tubing (no column) | Concentrated Potassium Iodide (KI) | DAD at 352 nm | researchgate.net |
| Pollutant Monitoring | Agilent ZORBAX SB-C18 | Methanol / ortho-phosphoric acid | UV at 360 nm | researchgate.netnih.gov |
Advanced Analytical Techniques for Mechanistic Elucidation (e.g., ESR for Radicals)
Understanding the reaction mechanisms of peroxymonosulfate activation, which underpins its efficacy in advanced oxidation processes, requires sophisticated techniques capable of detecting short-lived, highly reactive intermediates. Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is the primary technique for the direct detection and identification of radical species. researchgate.netmdpi.com
When peroxymonosulfate is activated (e.g., by heat, UV light, or transition metals), it generates powerful oxidizing radicals, most notably the sulfate (B86663) radical (SO₄•⁻) and the hydroxyl radical (•OH). mdpi.comresearchgate.net These radicals are paramagnetic, making them ESR-active. To detect these transient species, spin-trapping agents are used. These agents react with the unstable radicals to form a more stable radical product (a spin adduct) that can be observed and identified by ESR. acs.org
| Radical Species | Spin Trap | Resulting Adduct | Source(s) |
| Sulfate Radical (SO₄•⁻) | 5,5-dimethyl-1-pyrroline N-oxide (DMPO) | DMPO-SO₄ | acs.org |
| Hydroxyl Radical (•OH) | 5,5-dimethyl-1-pyrroline N-oxide (DMPO) | DMPO-OH | researchgate.netacs.org |
| Singlet Oxygen (¹O₂) | 2,2,6,6-tetramethylpiperidine (TEMP) | TEMPO | wpmucdn.com |
| Superoxide (B77818) Radical (O₂•⁻) | 5,5-dimethyl-1-pyrroline N-oxide (DMPO) | DMPO-OOH | researchgate.net |
ESR studies have been instrumental in confirming the pH-dependent transformation of sulfate radicals into hydroxyl radicals, providing unequivocal evidence for this key mechanistic step. acs.org In addition to ESR, other advanced techniques like X-ray Photoelectron Spectroscopy (XPS) are employed to study the changes in the chemical state and valence of catalysts used for PMS activation, further elucidating the reaction mechanism. mdpi.com
Methodological Approaches for Purity and Activity Assessment
The purity and activity of commercial peroxymonosulfuric acid products, which are typically sold as a stable triple salt (2KHSO₅·KHSO₄·K₂SO₄), are critical to their performance. atamankimya.comwikipedia.org The active component is potassium peroxymonosulfate, KHSO₅. atamankimya.com
The activity of the product is directly related to its "active oxygen content," which is a measure of the concentration of the peroxide functional group (-O-O-). The most common and reliable method for determining this is the iodometric titration described in section 4.2. By titrating a known mass of the solid product, the amount of active KHSO₅ can be precisely calculated, which serves as the primary measure of purity and activity.
The stability of the product is also a factor in its activity. Under cool and dry storage conditions, the commercial triple salt is relatively stable, reportedly losing less than 1% of its activity per month. atamankimya.com However, elevated temperatures or moisture can accelerate decomposition. Therefore, the analytical methods outlined previously (titrimetric, spectrophotometric, and HPLC) are essential for quality control, both by the manufacturer to certify the initial purity and by the end-user to verify the activity of stored material before use.
The standard electrode potential (E⁰) of the HSO₅⁻/HSO₄⁻ couple is +1.81 V, which is a fundamental measure of its intrinsic oxidizing power and, therefore, its chemical activity. wikipedia.org While this is a theoretical value, it underscores the high reactivity that analytical methods must accurately quantify.
Advanced Oxidative Applications in Environmental Science and Remediation
Water and Wastewater Treatment Processes
Potassium monopersulfate is increasingly employed in the treatment of water and wastewater due to its efficacy in breaking down complex and hazardous chemical compounds that are resistant to conventional treatment methods.
Recalcitrant organic pollutants, such as pesticides, dyes, and phenolic compounds, pose a significant threat to aquatic ecosystems and human health. Potassium monopersulfate, particularly when activated, serves as a potent source of sulfate (B86663) radicals (SO₄⁻•) for the degradation of these persistent substances. mdpi.com The activation of peroxymonosulfate (B1194676) can be achieved through various methods, including heat, ultraviolet (UV) light, and transition metals, which leads to the generation of these highly reactive radicals. researchgate.net These radicals have a high redox potential, allowing them to non-selectively oxidize and break down complex organic molecules into simpler, less harmful compounds. researchgate.net
Research has demonstrated the effectiveness of activated potassium monopersulfate in degrading a variety of organic pollutants. For instance, biochar-loaded nano zero-valent iron has been shown to effectively activate persulfate for the degradation of phenolic pollutants, dyes like methylene blue and rhodamine B, and pesticides such as acetochlor. mdpi.com The process involves the generation of both sulfate and hydroxyl radicals, which attack the organic pollutant molecules, leading to their eventual mineralization. mdpi.com
Degradation of Various Organic Pollutants by Activated Potassium Monopersulfate
| Pollutant Category | Specific Examples | Key Findings | Reference |
|---|---|---|---|
| Phenolic Compounds | Phenol (B47542), Cresol, Chlorophenol | Effective degradation through the generation of sulfate and hydroxyl radicals. mdpi.com | mdpi.com |
| Dyes | Methylene Blue, Rhodamine B, Methyl Orange | Significant color removal and degradation of the dye molecules. mdpi.com | mdpi.com |
| Pesticides | Atrazine, Acetochlor, Flusilazole | Efficient removal of herbicides and fungicides from water. mdpi.com | mdpi.com |
Industrial activities such as mining and electroplating often generate waste streams containing toxic cyanide compounds. sgs.comgoogle.com Potassium monopersulfate is an effective oxidizing agent for the detoxification of cyanide, converting it to the less toxic cyanate. 911metallurgist.com This oxidation process is a critical step in treating industrial effluents to meet environmental discharge regulations. sgs.com
The detoxification process involves the chemical conversion of toxic cyanide species into less harmful substances. 911metallurgist.com Various technologies are available for cyanide destruction, with the choice depending on factors like the chemical composition of the tailings and regulatory limits. sgs.com Oxidation to less toxic species like cyanate is a common and effective method. 911metallurgist.com The ultimate goal is to produce an effluent that is safe for discharge into the environment. 911metallurgist.com
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials from water and wastewater through oxidation with hydroxyl radicals (•OH). wikipedia.org Potassium monopersulfate is a key component in a subset of AOPs known as sulfate radical-based AOPs (SR-AOPs). researchgate.netaquaenergyexpo.com These processes are highly effective for treating water contaminated with toxic, non-biodegradable, or resistant organic pollutants. aquaenergyexpo.com
The fundamental principle of AOPs is the in-situ generation of highly reactive radicals that can oxidize a broad spectrum of contaminants. wikipedia.orgmdpi.com SR-AOPs, which utilize potassium monopersulfate as a precursor to sulfate radicals, offer several advantages, including the high redox potential and longer half-life of sulfate radicals compared to hydroxyl radicals. researchgate.net This allows for more efficient degradation of pollutants. AOPs can achieve complete mineralization of organic compounds, converting them into harmless products like carbon dioxide and water. aquaenergyexpo.com
Comparison of Hydroxyl and Sulfate Radical-Based AOPs
| Characteristic | Hydroxyl Radical-Based AOPs (HR-AOPs) | Sulfate Radical-Based AOPs (SR-AOPs) |
|---|---|---|
| Primary Oxidant | Hydroxyl Radical (•OH) | Sulfate Radical (SO₄⁻•) |
| Precursors | Ozone, Hydrogen Peroxide, UV | Potassium Monopersulfate, Persulfate |
| Redox Potential | High | Very High (2.5-3.1 V) researchgate.net |
| pH Range | Often pH-dependent | Stable over a wide pH range researchgate.net |
| Half-life | Short | Longer than •OH researchgate.net |
Soil and Groundwater Remediation Strategies
The contamination of soil and groundwater by industrial chemicals and petroleum products is a widespread environmental problem. Potassium monopersulfate is utilized in remediation strategies that aim to clean up these contaminated sites.
In-Situ Chemical Oxidation (ISCO) is an environmental remediation technique that involves injecting strong chemical oxidants into the subsurface to destroy contaminants in place. wikipedia.orgcrccare.com Persulfates, including potassium monopersulfate, are among the oxidants used in ISCO to treat a variety of organic compounds, such as chlorinated solvents and gasoline-related compounds. wikipedia.orgfrtr.govclu-in.orgserdp-estcp.mil
ISCO is considered an aggressive remediation technology for treating contaminated soil and groundwater. clu-in.org The process works by chemically converting hazardous compounds into less toxic or non-hazardous substances. clu-in.org The selection of the oxidant depends on the specific contaminants and site conditions. clu-in.org The successful application of ISCO requires the effective delivery of the oxidant to the contaminated zone to ensure sufficient contact with the pollutants. serdp-estcp.mil
The remediation of contaminated soil and groundwater using potassium monopersulfate relies on the chemical transformation and mineralization of pollutants. mdpi.com When injected into the subsurface, activated potassium monopersulfate generates sulfate radicals that attack the contaminant molecules. mdpi.com This process can break down complex organic structures into smaller, less toxic intermediates, and ultimately lead to their complete mineralization into carbon dioxide, water, and inorganic salts. crccare.commdpi.com
The chemical transformations that occur during ISCO can be complex, involving a series of reaction steps. crccare.com The effectiveness of the remediation depends on factors such as the type of contaminant, the soil matrix, and the presence of other substances that may compete for the oxidant. wikipedia.org The ultimate goal of mineralization is to completely destroy the contaminants, thereby permanently removing the threat to the environment. mdpi.com
Role of Immobilized Catalysts in Environmental Remediation
The use of peroxymonosulfuric acid, dipotassium (B57713) salt, in advanced oxidative applications for environmental remediation is significantly enhanced by the employment of immobilized heterogeneous catalysts. These catalysts offer a promising solution to the drawbacks of homogeneous catalysis, such as the difficulty in catalyst recovery, potential for secondary contamination with metal ions, and reduced efficiency over a wide pH range. Immobilizing catalysts on various support materials not only facilitates their separation and reuse but can also enhance their catalytic activity and stability. Research has focused on developing a variety of immobilized catalysts that can efficiently activate peroxymonosulfate to generate powerful reactive oxygen species for the degradation of persistent organic pollutants.
Recent studies have demonstrated the effectiveness of several types of immobilized catalysts in activating peroxymonosulfuric acid, dipotassium salt, for the degradation of organic contaminants in water.
A notable example is the use of a CoAl₂O₄ spinel bimetal oxide, which has shown high efficiency in degrading various organic pollutants through the activation of peroxymonosulfate. mdpi.com Under optimal conditions, this catalyst achieved over 99% degradation of rhodamine B. mdpi.comresearchgate.net The enhanced performance of the CoAl₂O₄ spinel is attributed to its higher specific surface area and larger pore volume compared to single metal oxides like Co₃O₄. mdpi.comresearchgate.net Research has also indicated that the primary reactive species responsible for the degradation in this system are singlet oxygen (¹O₂) and sulfate radicals (SO₄•⁻). mdpi.comresearchgate.net
Another class of effective immobilized catalysts are layered double hydroxides (LDHs). For instance, a Mn-Fe layered double hydroxide (B78521) (MnFe-LDH) has been successfully used to activate peroxymonosulfate for the degradation of Acid Orange 7 (AO7), achieving a 97.56% removal rate. nih.govhnu.edu.cn This system generates both sulfate and hydroxyl radicals, leading to the effective decolorization and degradation of the dye. nih.gov Similarly, MgCuFe-layered double hydroxides have demonstrated high catalytic activity for the degradation of acetaminophen and rhodamine B. semanticscholar.orgnih.gov
Furthermore, metal-organic framework (MOF)-derived magnetic carbonaceous nanocomposites have emerged as highly efficient catalysts. A Co-Cu@C composite, derived from a MOF, was capable of completely degrading phenol within five minutes and could be reused multiple times without a significant loss of activity. mdpi.comnih.gov This catalyst activates peroxymonosulfate through both radical (•OH, O₂•⁻) and non-radical (¹O₂) pathways. mdpi.comnih.gov The immobilization of these catalytically active nanoparticles within a carbon matrix also minimizes metal ion leaching, a common issue with other catalyst types. mdpi.com
The following tables present detailed research findings on the performance of various immobilized catalysts in the degradation of organic pollutants using this compound.
Table 1: Performance of Immobilized Catalysts in Organic Pollutant Degradation
| Catalyst | Target Pollutant | Catalyst Dosage | PMS Dosage | Degradation Efficiency (%) | Reaction Time (min) |
| CoAl₂O₄ Spinel | Rhodamine B | 0.1 g/L | 0.1 g/L | >99 | Not Specified |
| Mn-Fe LDH | Acid Orange 7 | 0.20 g/L | Not Specified | 97.56 | Not Specified |
| MOF-derived Co-Cu@C | Phenol | Not Specified | Not Specified | ~100 | 5 |
| MgCuFe-LDH | Acetaminophen | 0.3 g/L | 0.5 mM | ~93.0 | 20 |
| MgCuFe-LDH | Rhodamine B | Not Specified | Not Specified | 99.5 | 45 |
Table 2: Reusability of Immobilized Catalysts
| Catalyst | Target Pollutant | Number of Cycles | Final Removal Rate (%) |
| MOF-derived Co-Cu@C | Phenol | 3 | 100 |
These findings underscore the significant potential of immobilized catalysts in conjunction with this compound, for the effective and sustainable treatment of wastewater contaminated with a wide range of organic pollutants. The ability to tailor the catalyst composition and support material offers a versatile approach to optimizing degradation efficiency and catalyst stability for specific environmental remediation challenges.
Catalytic and Oxidative Applications in Organic Synthesis and Materials Science
Oxidation Reactions in Organic Chemistry
The anion peroxymonosulfate (B1194676) (HSO₅⁻) is a powerful oxidant with a standard electrode potential of +1.81 V. It functions as an efficient single oxygen-atom donor, a property derived from the heterolytic cleavage of its nonsymmetrical O-O bond during oxidation cycles. youtube.com Reactions are typically conducted in water, methanol, acetone (B3395972), DMF, or mixtures thereof. acs.org
The epoxidation of alkenes is a fundamental transformation in organic synthesis, and dipotassium (B57713) peroxymonosulfate provides a practical and effective route to achieve this. researchgate.netorientjchem.org The process is often performed by generating a more reactive oxidizing species in situ. A common method involves the reaction of peroxymonosulfate with a ketone, such as acetone, to form a highly reactive dioxirane (B86890) intermediate (e.g., dimethyldioxirane). researchgate.netresearchgate.net This dioxirane then transfers an oxygen atom to the alkene double bond to form the corresponding epoxide. orientjchem.orgresearchgate.net
This epoxidation method has several advantages, including operational simplicity and the use of non-toxic reagents. researchgate.net The reaction can be carried out under various conditions, including biphasic systems (e.g., water and an organic solvent like ethyl acetate), which can simplify product isolation. researchgate.netillinois.edu Research has shown that controlling reaction parameters such as pH (often buffered to 7.5-8.0) and the rate of addition of the oxidant can optimize epoxide yields. illinois.edu The method is applicable to a wide array of unsaturated substrates, from simple alkenes like cyclohexene (B86901) to more complex molecules. researchgate.netmdma.ch
| Unsaturated Substrate | Key Reaction Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Cyclooctene | Aqueous solution, room temperature | Cyclooctene oxide | >80% | mdma.ch |
| Various Olefins (e.g., Styrene, Cyclohexene) | CH₂Cl₂/water biphase, pH 7.5-8.0, 10 mol% catalyst | Corresponding Epoxides | 83-96% | illinois.edu |
| Aromatic Olefins | Ethyl acetate-water two-phase system, no pH control | Corresponding Epoxides | Good to high | researchgate.net |
| Cyclohexene, Norbornylene, β-pinene | Water/acetone solvent, basic conditions, 30 min | Corresponding Epoxides | Near quantitative | researchgate.net |
The utility of dipotassium peroxymonosulfate extends beyond epoxidation to the selective oxidation of a diverse range of functional groups. youtube.com Its effectiveness and selectivity can often be tuned by the reaction conditions and the use of catalysts or additives.
Alkenes: Depending on the reaction conditions, alkenes can be oxidized to different products. While neutral or slightly basic conditions favor epoxidation, acidic aqueous solutions of peroxymonosulfate can lead to the formation of diols through oxidative cleavage of the double bond. mdma.ch In some systems, oxidative cleavage can yield corresponding ketones or carboxylic acids. organic-chemistry.org
Amines: Primary aromatic amines can be oxidized to the corresponding nitro compounds using peroxymonosulfate in aqueous acetone buffered with sodium bicarbonate. researchgate.net In other solvent systems, such as a mixture of dichloromethane (B109758) and water, the reaction can be controlled to yield nitrosoarenes. researchgate.net
Ketones: Peroxymonosulfate is widely used in the Baeyer-Villiger oxidation, converting ketones to esters or lactones. acs.orgresearchgate.net For example, cyclic ketones can be transformed into their corresponding lactones in high yields. organic-chemistry.orgresearchgate.net The reaction can also be applied to alkyl aryl ketones to achieve α-hydroxylation in the presence of an iodine catalyst. organic-chemistry.org
Phenols: The compound has shown effectiveness in C-H bond oxygenation reactions. For instance, in palladium-catalyzed acetoxylation reactions, peroxymonosulfate can serve as the terminal oxidant, demonstrating good functional group tolerance. In some cases, it provides better yields for phenol (B47542) substrates compared to other common oxidants like PhI(OAc)₂. acs.orgacs.org
| Substrate Type | Reaction / Conditions | Product Type | Source |
|---|---|---|---|
| Aryl Aldehydes | Oxone in DMF | Carboxylic Acids | acs.orgorganic-chemistry.org |
| Secondary Alcohols | Oxone/wet alumina (B75360) slurry | Ketones | researchgate.net |
| Cyclohexanone | Baeyer-Villiger with Oxone, buffered aqueous solution | Lactone (Caprolactone) | organic-chemistry.orgacs.org |
| Primary Aromatic Amines | Oxone in aqueous acetone, buffered | Nitro Compounds | researchgate.net |
| Phenol Substrates | Pd(OAc)₂-catalyzed acetoxylation with Oxone | Acetoxylated Phenols | acs.orgacs.org |
Dipotassium peroxymonosulfate is frequently highlighted as a "green" oxidant in organic synthesis. nih.gov Its adoption aligns with several principles of green chemistry, making it an attractive alternative to many traditional oxidizing agents. nih.govresearchgate.net
The primary advantages from a green chemistry perspective include:
Reduced Toxicity: The reagent itself is a stable, non-toxic, and easy-to-handle solid. acs.orgresearchgate.net This contrasts sharply with hazardous oxidants like potassium permanganate (B83412) (KMnO₄), potassium dichromate (K₂Cr₂O₇), or osmium tetroxide (OsO₄), which pose significant health and environmental risks. nih.gov
Benign Byproducts: The reduction byproduct of the peroxymonosulfate anion (HSO₅⁻) is the sulfate (B86663) anion (SO₄²⁻), typically in the form of potassium sulfate or bisulfate salts. researchgate.net These salts are non-toxic and can often be removed through simple aqueous workup, avoiding the generation of hazardous heavy metal or organic waste. nih.govresearchgate.net
Cost-Effectiveness and Availability: As a readily available and inexpensive bulk chemical, it is suitable for large-scale industrial applications, promoting economic sustainability. acs.orgacs.org
Safety: Unlike hydrogen peroxide or peracetic acid, which can pose transportation and handling challenges, the solid triple salt is exceptionally stable for storage. acs.orgnih.gov It does not emit pungent vapors, reducing inhalation risks associated with reagents like chromium trioxide. researchgate.net
These characteristics make dipotassium peroxymonosulfate a cornerstone of many environmentally benign oxidation protocols designed to minimize pollution and improve laboratory and industrial safety. acs.orgnih.gov
Polymerization Initiation and Materials Modification
Beyond its role in small molecule synthesis, dipotassium peroxymonosulfate and related persulfates are crucial reagents in polymer science, primarily for initiating polymerization and modifying materials.
Persulfates, including the potassium salt, are widely used as water-soluble initiators for emulsion polymerization. atamankimya.comwalshmedicalmedia.comevonik.com This technique is employed to produce a variety of commercially important polymers, including acrylics, vinyls, and synthetic rubbers like styrene-butadiene rubber (SBR). atamankimya.comevonik.com
The initiation process in a typical emulsion polymerization system involves the following steps:
Radical Formation: The persulfate initiator (S₂O₈²⁻, which can be formed from HSO₅⁻) decomposes upon heating in the aqueous phase to generate highly reactive sulfate anion-radicals (SO₄⁻•). walshmedicalmedia.com
Initiation: These radicals react with monomer molecules dissolved in the water phase, forming an oligomeric radical. walshmedicalmedia.comemory.edu
Particle Nucleation: This oligomeric radical enters a surfactant micelle, which contains solubilized monomer, initiating polymerization within the micelle and leading to the formation of a polymer particle. walshmedicalmedia.com
The water solubility of the persulfate initiator is key to this mechanism, as it ensures that free radicals are generated in the continuous aqueous phase rather than within the monomer droplets. walshmedicalmedia.com This process allows for the synthesis of high molecular weight polymers at a fast polymerization rate while enabling efficient heat dissipation and viscosity control. walshmedicalmedia.com
In addition to its role as a primary initiator, dipotassium peroxydisulfate (B1198043) (a related persulfate) is also used as a polymerization accelerator in the production of certain synthetic resins. atamankimya.com In this capacity, it can be used to speed up the curing process of adhesives and binders. atamankimya.com Its oxidative properties can influence the reaction kinetics, leading to faster cross-linking and hardening of the resin material. This application is valuable in manufacturing processes where rapid curing times are economically advantageous. atamankimya.com
Modification of Starch and Related Materials
Peroxymonosulfuric acid, dipotassium salt, is utilized as a potent oxidizing agent for the chemical modification of starch. fmc.comcapes.gov.br This process, known as oxidation, alters the physicochemical properties of native starch to enhance its functionality for various industrial applications. nih.gove3s-conferences.org The primary mechanism involves the oxidation of the hydroxyl groups on the α-D-glucose units of the starch polymers into carbonyl and carboxyl groups. e3s-conferences.orgnih.gov This chemical transformation leads to the cleavage of glycosidic bonds, resulting in the depolymerization and a reduction in the molecular weight of the starch. e3s-conferences.orgnih.gov
The modification of starch with persulfates like this compound, can be catalyzed, for instance by silver, and is known to be an effective method for creating oxidized starch. capes.gov.br Research has shown that different types of persulfates can be used, with ammonium (B1175870) persulfate sometimes being a more effective oxidant than potassium persulfate for this purpose. capes.gov.br One industrial process involves reacting an alkaline hypochlorite-oxidized starch with ammonium persulfate to produce a starch product that degrades to a low viscosity material when heated at high temperatures, which is particularly useful in paper manufacturing. google.com
The resulting changes to the starch's structure impart new properties that are desirable for specific uses. These modifications can lead to lower hot paste viscosity, reduced tendency to retrograde (gelling upon cooling), and whiter granules with more transparent pastes. nih.gov The introduction of carbonyl and carboxyl groups improves the solubility and stability of starch dispersions. e3s-conferences.org These altered characteristics are crucial for applications in the food, textile, and paper industries. nih.gov
Interactive Data Table: Comparison of Native vs. Oxidized Starch Properties
| Property | Native Starch | Oxidized Starch | Rationale for Change |
|---|---|---|---|
| Molecular Weight | High | Lower | Depolymerization and cleavage of glycosidic bonds by the oxidizing agent. e3s-conferences.orgnih.gov |
| Viscosity | High paste viscosity | Lower paste viscosity | Reduction in molecular weight. e3s-conferences.orggoogle.com |
| Solubility | Limited | Improved | Formation of hydrophilic carboxyl and carbonyl groups. e3s-conferences.org |
| Retrogradation | High tendency | Lower tendency | Presence of bulky carbonyl and carboxyl groups hinders the re-association of starch chains. nih.gov |
| Appearance | Standard white | Whiter granules, more transparent pastes | Oxidation process can bleach the starch granules. nih.gov |
| Crystallinity | 34.4% (native cassava) | 39.9% (oxidized cassava) | The oxidation process can influence the extent of relative crystallinity. nih.gov |
Applications in the Pulp and Paper Industry
This compound, serves as a significant, environmentally friendlier alternative to traditional chlorine-based bleaching agents in the pulp and paper industry. atamanchemicals.comcalibrechem.com Its application is primarily focused on delignification and enhancing the bleaching process to improve the final quality of paper products. hbnataichem.com It can be used in various stages of pulp treatment, including as a pretreatment before oxygen delignification or as a standalone bleaching agent. usda.govresearchgate.net
Delignification and Bleaching Enhancements
The compound is a powerful oxidizing agent effective in breaking down and removing residual lignin (B12514952) from wood pulp. atamanchemicals.comcalibrechem.com Lignin is a complex polymer that binds cellulose (B213188) fibers together and imparts a brown color to the pulp; its removal is essential for producing high-quality, bright paper. atamanchemicals.comcalibrechem.com The use of this compound, is a key component in Totally Chlorine-Free (TCF) and Elementary Chlorine-Free (ECF) bleaching sequences. usda.govresearchgate.net These processes are sought after for their reduced environmental impact, as they avoid the formation of harmful chloro-organic compounds associated with traditional chlorine bleaching. usda.govusda.gov
Research has demonstrated that an acidic peroxymonosulfate treatment prior to oxygen delignification can significantly enhance lignin removal. researchgate.netusda.gov For instance, adding 1.0% peroxymonosulfate to an oxygen delignification system was shown to increase delignification from 49% to 73% without compromising pulp strength. researchgate.net This pretreatment makes the pulp more receptive to subsequent bleaching stages. researchgate.net In alkaline conditions, the compound is also effective for brightening pulps, particularly those already low in lignin content. usda.gov Studies have shown it to be as effective as alkaline hydrogen peroxide for bleaching delignified pulps containing 1% or less lignin. usda.gov
A typical modern, chlorine-free bleaching sequence might involve:
An initial acid pretreatment.
Treatment with acidic peroxymonosulfate.
An oxygen delignification stage.
A final brightening stage with alkaline peroxymonosulfate. usda.gov
This type of sequence has been successfully developed for both softwood and hardwood kraft pulps, demonstrating the versatility of the compound. usda.gov
Improvements in Pulp Quality and Brightness
The primary goals of bleaching are to increase the brightness of the pulp while maintaining its viscosity, which is an indicator of fiber strength. Using this compound, in carefully designed sequences has been shown to achieve high brightness levels with good viscosity retention. usda.gov
Research findings have quantified these improvements. For example, a TCF bleaching sequence applied to pine kraft pulp achieved a brightness of 83% with a final pulp viscosity of 17 mPa·s. usda.gov The same sequence applied to aspen kraft pulp yielded an even higher brightness of 86% with the same viscosity. usda.gov Further studies focusing on TCF bleaching of hardwood pulp using peroxymonosulfuric acid (Psa) in a sequence like O-Psa-Ep-Psa-Ep (Oxygen-Peroxymonosulfuric acid-Alkali extraction with Peroxide) achieved brightness levels of 87.3-88.3% ISO. researchgate.net In comparison, hydrogen peroxide bleaching on its own often requires higher concentrations or more severe conditions to reach similar brightness levels, especially for mechanical pulps. cellulosechemtechnol.ro
Interactive Data Table: Research Findings on Pulp Bleaching with this compound
| Pulp Type | Bleaching Sequence | Final Brightness | Final Viscosity (mPa·s) | Source |
|---|---|---|---|---|
| Pine Kraft | Acid Pretreatment -> Acidic PMS -> Oxygen Delignification -> Alkaline PMS | 83% | 17 | usda.gov |
| Aspen Kraft | Acid Pretreatment -> Acidic PMS -> Oxygen Delignification -> Alkaline PMS | 86% | 17 | usda.gov |
| Hardwood Kraft | O-Psa-Ep-Psa-Ep (TCF) | 87.3-88.3% ISO | 5.1-6.0 | researchgate.net |
| Hardwood Kraft | O-Psa-Ep-D (ECF with 0.5% ClO₂) | 88.1% ISO | 7.3 | researchgate.net |
| Delignified Kraft (<1% Lignin) | Alkaline PMS | As effective as H₂O₂ | Higher than H₂O₂ treated pulp | usda.gov |
Surface Treatment and Etching Processes for Metals and Electronic Components
This compound, is widely used for the surface treatment of metals and in the manufacturing of electronic components, particularly for etching printed circuit boards (PCBs). atamanchemicals.comhbnataichem.com Its strong oxidizing power makes it an effective agent for cleaning, micro-etching, and passivating metal surfaces. fmc.comatamanchemicals.com
In metal surface treatment, the compound helps to remove rust, scale, and surface oxides, which enhances the corrosion resistance and improves the appearance and adhesion for subsequent coatings. atamanchemicals.com It is used to clean and mill surfaces of aluminum, brass, copper, and other metals before plating or bonding. fmc.com
In the electronics industry, the etching process is critical for creating the conductive pathways that form the circuit on a PCB. calibrechem.comyoutube.com this compound, is a key component of etchant solutions used to selectively remove copper from a board's surface. made-in-china.comgoogle.com The process involves:
A substrate, typically a copper-clad laminate, is coated with a protective layer (photoresist) that maps the desired circuit pattern.
The board is then exposed to an etchant solution containing this compound.
The oxidizing agent reacts with the unprotected copper, converting it into soluble copper salts that are washed away. calibrechem.com
This leaves behind the precise copper traces that form the electronic circuit.
This method offers high precision, allowing for the creation of intricate and high-density circuit designs. calibrechem.com Etchant compositions can be finely tuned; one patented formulation includes high-strength potassium monopersulfate, an organic acid, and water to ensure uniform etching and prevent the precipitation of metal salts. google.com Compared to other etchants, persulfate-based solutions are often considered more environmentally friendly and easier to handle. calibrechem.com
Future Research Directions and Emerging Areas
Development of Novel Peroxymonosulfate (B1194676) Activation Strategies
The activation of peroxymonosulfate (PMS) to generate highly reactive species is a cornerstone of its utility. While traditional methods involving transition metals are effective, research is increasingly directed towards more novel and sustainable activation strategies.
One promising area is the use of carbon-based materials as catalysts. mdpi.com Materials like graphene and single-atom catalysts (SACs) are being explored for their ability to activate PMS. mdpi.com For instance, ruthenium single-atom catalysts have demonstrated efficacy in activating PMS for the degradation of organic dyes. mdpi.com The mechanism often involves both radical pathways, generating sulfate (B86663) (SO₄•⁻) and hydroxyl (•OH) radicals, and non-radical pathways, such as the formation of singlet oxygen (¹O₂) or direct electron transfer. mdpi.com
Another innovative approach involves the use of organic molecules as activators. Benzoquinone, for example, has been shown to efficiently activate PMS for the degradation of sulfamethoxazole, a common antibiotic. acs.orgnih.gov This activation is particularly interesting as it appears to proceed through a non-radical pathway, generating singlet oxygen via a dioxirane (B86890) intermediate. nih.gov This can be advantageous in complex water matrices where radical scavengers might inhibit traditional AOPs. nih.gov
Furthermore, the use of other non-metal activators, such as ascorbic acid, is being investigated. acs.orgnih.gov Ascorbic acid can activate PMS to produce sulfate radicals, hydroxyl radicals, and ascorbyl radicals, providing a multi-radical system for contaminant degradation. acs.orgnih.gov Research into the kinetics and mechanisms of these novel activation methods will be crucial for optimizing their performance and expanding their applicability.
Exploration of Hybrid Remediation Technologies
The integration of PMS activation with other remediation technologies is a rapidly growing field of interest. These hybrid systems aim to create synergistic effects, leading to more efficient and complete contaminant removal.
One such hybrid approach combines PMS with electrochemical processes, known as electrochemical advanced oxidation processes (EAOPs). nih.govacs.org In these systems, a cathode can be used to reductively activate PMS to generate sulfate radicals. nih.govacs.org Interestingly, the oxygen reduction reaction at the cathode can also produce hydrogen peroxide, creating a mixed-oxidant system of both sulfate and hydroxyl radicals, which can enhance the degradation of a broader range of pollutants. nih.govacs.org
Another area of exploration is the coupling of PMS with membrane filtration technologies. mdpi.com Photoelectroactive nanohybrid filters, for example, can simultaneously activate PMS and physically separate contaminants, leading to enhanced degradation kinetics. mdpi.com The plug-flow configuration of such systems can also improve mass transport, further boosting efficiency. mdpi.com
Combining PMS with bioremediation is also a promising avenue. The initial chemical oxidation by activated PMS can break down complex, recalcitrant organic pollutants into more biodegradable intermediates, which can then be completely mineralized by microorganisms. This sequential approach can be more cost-effective and sustainable for treating complex industrial wastewaters.
Advanced Computational Modeling for Predictive Reactivity and Selectivity
As the complexity of PMS activation systems and their applications grows, advanced computational modeling is becoming an indispensable tool for researchers. Density functional theory (DFT) calculations and other computational methods can provide deep insights into reaction mechanisms, predict the reactivity of different catalysts, and help in the design of more selective and efficient processes.
Kinetic modeling is also crucial for understanding and optimizing PMS-based AOPs. acs.orgnih.gov For instance, first-principles kinetic models have been developed to simulate the degradation of microcystin-LR by ascorbic acid-activated PMS, allowing for the prediction of radical concentrations and the determination of optimal reactant doses. acs.orgnih.gov These models can account for various factors, including pH and the presence of natural organic matter, providing a more comprehensive understanding of the system's behavior. acs.orgnih.gov
Machine learning and artificial intelligence are also emerging as powerful tools in this domain. rsc.org By training algorithms on large datasets of experimental results, it may become possible to predict the performance of new catalysts or the degradation efficiency for novel contaminants, thereby accelerating the discovery and optimization of new PMS-based technologies. rsc.org
Sustainable Production Methods and Lifecycle Assessment of Peroxymonosulfate Salts
While peroxymonosulfate is considered a relatively environmentally friendly oxidant, there is a growing emphasis on developing more sustainable production methods and conducting comprehensive lifecycle assessments (LCA).
Current commercial production of the stable triple salt form of potassium peroxymonosulfate (Oxone®) involves the use of peroxysulfuric acid, which is generated from oleum (B3057394) and hydrogen peroxide. wikipedia.org Research into alternative, greener synthesis routes that minimize the use of hazardous reagents and reduce energy consumption is an important future direction. This could involve exploring electrochemical synthesis methods or biocatalytic processes.
Unexplored Catalytic Pathways and Applications
The versatility of peroxymonosulfate suggests that there are still many unexplored catalytic pathways and applications waiting to be discovered.
Research into non-radical pathways is a particularly active area. rsc.orgnih.gov While radical-based oxidation is highly effective, non-radical pathways, such as those involving singlet oxygen or direct electron transfer, can offer greater selectivity and may be less susceptible to interference from background water constituents. nih.govrsc.org For example, manganese-nitrogen co-doped porous carbon has been shown to activate PMS primarily through a non-radical pathway involving singlet oxygen and the formation of a metastable catalyst-PMS complex. rsc.org
The exploration of novel catalytic materials is also ongoing. researchgate.netkorea.ac.kr Noble metal nanoparticles, such as palladium and platinum, have been shown to activate PMS for the degradation of organic compounds, potentially through a mechanism of mediated electron transfer rather than radical generation. korea.ac.kr Confined catalysts, where metal nanoparticles are encapsulated within a protective matrix like nitrogen-doped carbon nanotubes, are also showing promise, exhibiting both radical and non-radical activation pathways. nih.gov
Beyond environmental remediation, there is potential for new applications of peroxymonosulfate in areas such as fine chemical synthesis, disinfection of medical devices, and advanced materials processing. wikipedia.orgnih.govresearchgate.netnih.govveterinaryworld.org For example, its strong oxidizing power could be harnessed for the selective oxidation of organic molecules to produce high-value chemicals. wikipedia.orgsciencemadness.org Further research into the fundamental chemistry of peroxymonosulfate and its interactions with different catalysts and substrates will be key to unlocking these new frontiers.
Q & A
Q. What are the optimal methods for synthesizing dipotassium peroxymonosulfate while minimizing decomposition risks?
Dipotassium peroxymonosulfate is typically synthesized via salt formation reactions. A common approach involves neutralizing peroxymonosulfuric acid with potassium hydroxide under controlled pH and temperature (≤5°C) to prevent premature decomposition . Alternatively, electrochemical methods using platinum electrodes in sulfuric acid solutions can generate peroxymonosulfate ions, followed by potassium salt precipitation . Critical parameters include maintaining low temperatures (<10°C) and avoiding organic contaminants that accelerate decomposition.
Q. How can the stability of dipotassium peroxymonosulfate solutions be quantified under varying storage conditions?
Stability is assessed via iodometric titration to measure active oxygen content over time. Solutions should be stored in dark, inert containers at pH 3–4 (adjusted with dilute H2SO4) to reduce radical formation. Accelerated aging studies at 25–40°C can model decomposition kinetics, with Arrhenius plots used to predict shelf life . Note that UV-Vis spectroscopy at 254 nm (O-O bond absorbance) provides complementary degradation data .
Advanced Research Questions
Q. What mechanistic pathways explain dipotassium peroxymonosulfate’s role in advanced oxidation processes (AOPs)?
In AOPs, the compound acts as a precursor for sulfate radicals (SO4^•−) via homolytic cleavage of the peroxide bond (O-O). Activation methods include:
- Thermal activation : Heating to 50–70°C generates radicals with an activation energy of ~140 kJ/mol .
- Transition metal catalysis : Co(II) or Fe(II) ions facilitate electron transfer, reducing the activation barrier (Ea ≈ 80–100 kJ/mol) . Competing pathways, such as hydroxyl radical (•OH) formation via water oxidation, require pH-dependent analysis (dominant at pH >7) .
Q. How do coexisting anions (e.g., chloride, carbonate) influence the oxidative efficiency of dipotassium peroxymonosulfate in complex matrices?
Chloride ions (Cl⁻) enhance radical generation via Cl•/Cl2^•− formation but may scavenge SO4^•− at high concentrations (>1 mM), producing less reactive ClO⁻ . Carbonate (CO3^2−) significantly inhibits reactivity by forming carbonate radicals (CO3^•−) with lower redox potential. Experimental validation requires competitive kinetic models, such as second-order rate constant comparisons (e.g., k(SO4^•− + Cl⁻) = 4.7×10^8 M⁻¹s⁻¹ vs. k(SO4^•− + CO3^2−) = 6.1×10^6 M⁻¹s⁻¹) .
Q. What analytical techniques resolve contradictions in reported degradation byproducts of dipotassium peroxymonosulfate?
Discrepancies arise from differing detection limits and matrix effects. High-resolution LC-MS identifies organic byproducts (e.g., hydroxylated intermediates), while ion chromatography quantifies sulfate (SO4^2−) and potassium (K⁺) ions. Electron paramagnetic resonance (EPR) with spin-trapping agents (e.g., DMPO) confirms radical species. For inorganic byproducts, O2 evolution during decomposition is monitored via gas chromatography .
Methodological Notes
- Synthesis Optimization : Use differential scanning calorimetry (DSC) to identify exothermic decomposition thresholds during scale-up .
- Data Contradictions : Cross-validate kinetic models using multiple probes (e.g., methylene blue degradation for radical yield vs. tert-butanol quenching for •OH contribution) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
